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molecular formula C6H5N3 B024417 2-Amino-4-cyanopyridine CAS No. 42182-27-4

2-Amino-4-cyanopyridine

Cat. No. B024417
M. Wt: 119.12 g/mol
InChI Key: GEEAYLFEIFJFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097617B2

Procedure details

A solution of 2-amino-isonicotinonitrile (10.0 g, 83.9 mmol) in DMF (20 mL) was cooled to −18° C. (ice/MeOH bath), treated with NBS (16.5 g, 92.3 mmol), and stirred at −18° C. for 1 h. The reaction mixture was diluted in AcOEt (500 mL) and washed with water (200 mL). The aqueous phase was separated and extracted with AcOEt (2×500 ml). The combined organic fractions were dried over Na2SO4, filtered and evaporated. The residue was purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, [hexane/DCM 1:1]/TBME 98:2→6:4) to yield the title compound (13.0 g, 65.6 mmol, 78%) as a pale yellow solid. MS: 199 [M+1]+; HPLC: AtRet=1.13; TLC: RF 0.39 (hexane/DCM/TBME 1:1:2).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6].C1C(=O)N([Br:17])C(=O)C1>CN(C=O)C.CCOC(C)=O>[NH2:1][C:2]1[CH:3]=[C:4]([C:7]([Br:17])=[CH:8][N:9]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CN1
Name
ice MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-18 °C
Stirring
Type
CUSTOM
Details
stirred at −18° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, [hexane/DCM 1:1]/TBME 98:2→6:4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C#N)C(=CN1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 65.6 mmol
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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